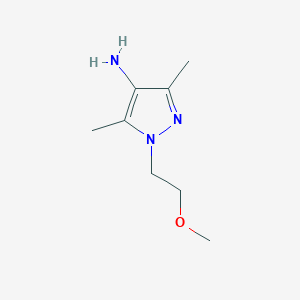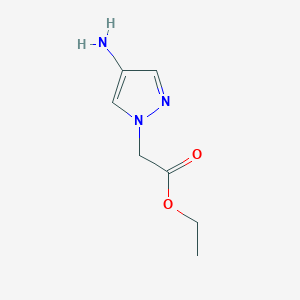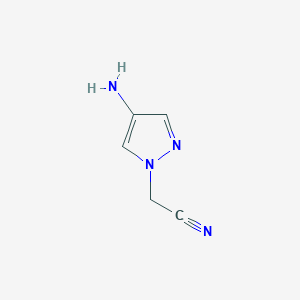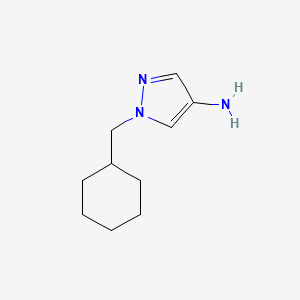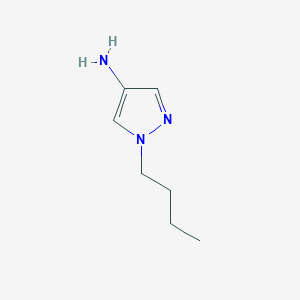![molecular formula C11H10F3N3O B3085227 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine CAS No. 1152841-84-3](/img/structure/B3085227.png)
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine
Übersicht
Beschreibung
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C11H10F3N3O and its molecular weight is 257.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds Synthesis
Heterocyclic compounds, including pyrazolines and pyrazoles, play a crucial role in medicinal chemistry due to their diverse biological activities. The synthesis of such compounds often involves derivatives similar to 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine, which can serve as building blocks for creating novel heterocycles with potential therapeutic applications. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones highlights the versatility of these compounds in synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles and spiropyrroles, demonstrating their significance in drug discovery and development (Gomaa & Ali, 2020).
Environmental Remediation
Amine-functionalized sorbents, closely related to the functional group in this compound, have shown promise in environmental science, particularly for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The efficiency of these sorbents in PFAS removal underscores the potential of amine-functionalized compounds in treating contaminated water, thereby contributing to safer drinking water sources (Ateia et al., 2019).
Anticancer Research
The structural motif of pyrazoline, to which this compound is related, has been extensively explored for anticancer properties. Synthetic strategies aimed at developing new anticancer agents focus on pyrazoline derivatives, indicating the potential of compounds with similar structures in contributing to cancer treatment options (Ray et al., 2022).
Antioxidant Applications
Compounds structurally related to this compound, such as chromones, have been studied for their antioxidant properties. These properties are crucial in neutralizing reactive oxygen species, thereby preventing or delaying cell damage that leads to various diseases. The antioxidant potential of such compounds makes them candidates for developing therapies against oxidative stress-related conditions (Yadav et al., 2014).
Trifluoromethylpyrazoles in Medicinal Chemistry
Trifluoromethylpyrazoles, closely related to the trifluoromethoxy group in the compound of interest, have been identified as having significant anti-inflammatory and antibacterial properties. This highlights the medicinal chemistry applications of compounds bearing the trifluoromethyl group, suggesting potential areas of research and development for this compound (Kaur et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit human soluble epoxide hydrolase .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to inhibit their targets by forming additional hydrogen bonds in the active site of the enzyme .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the flt3 and bcr-abl pathways .
Pharmacokinetics
It’s important to note that the trifluoromethoxy group in the compound could potentially enhance its lipophilicity, which might influence its absorption and distribution .
Result of Action
Similar compounds have been reported to mediate proapoptotic effects on cells by inhibiting certain pathways .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds could be influenced by factors such as ph, temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)18-10-3-1-8(2-4-10)6-17-7-9(15)5-16-17/h1-5,7H,6,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWQEGDFUDMPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3085150.png)
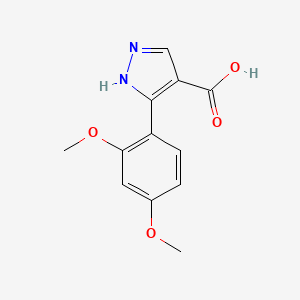



![2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide](/img/structure/B3085199.png)
![[1-(2-Methylpropyl)pyrazol-4-yl]methylamine](/img/structure/B3085201.png)
